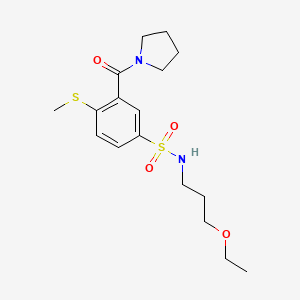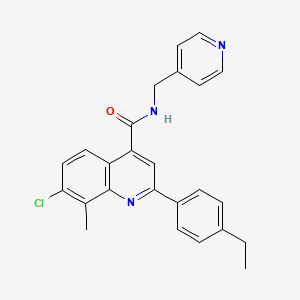![molecular formula C20H21F3N4O2 B4776291 3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B4776291.png)
3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide
描述
3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is a potent inhibitor of a specific enzyme, which makes it a promising candidate for drug development and therapeutic purposes.
科学研究应用
3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide has been widely used in various scientific research applications. One of the primary applications of this compound is as an inhibitor of a specific enzyme called soluble guanylate cyclase (sGC). This enzyme plays a crucial role in the regulation of various physiological processes, including blood pressure, platelet aggregation, and smooth muscle relaxation. Inhibition of sGC by 3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide can lead to the modulation of these physiological processes and may have therapeutic implications.
作用机制
3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide acts as a potent inhibitor of sGC by binding to the enzyme's heme group. This binding prevents the activation of sGC by nitric oxide (NO), which is a crucial signaling molecule that regulates various physiological processes. Inhibition of sGC by 3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide leads to the modulation of NO-mediated signaling pathways, which can have therapeutic implications.
Biochemical and Physiological Effects:
The inhibition of sGC by 3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide can lead to several biochemical and physiological effects. One of the primary effects is the modulation of blood pressure. Inhibition of sGC can lead to the relaxation of smooth muscles in blood vessels, which can result in a decrease in blood pressure. This effect has been demonstrated in various animal models and has potential applications in the treatment of hypertension.
实验室实验的优点和局限性
One of the significant advantages of using 3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide in lab experiments is its potency and specificity towards sGC. This compound has been shown to be a highly potent and selective inhibitor of sGC, which makes it a useful tool for studying the physiological and biochemical effects of sGC inhibition. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Careful dosing and monitoring are necessary to ensure the safety of using this compound in lab experiments.
未来方向
There are several future directions for the use of 3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide in scientific research. One potential direction is the development of this compound as a therapeutic agent for the treatment of hypertension and other cardiovascular diseases. Another direction is the use of this compound as a tool for studying the role of sGC in various physiological and pathological processes. Additionally, the development of more potent and selective inhibitors of sGC based on the structure of 3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide is an area of active research.
属性
IUPAC Name |
3-(1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)29-16-3-1-15(2-4-16)26-17(28)18-6-13-5-14(7-18)9-19(8-13,10-18)27-12-24-11-25-27/h1-4,11-14H,5-10H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEMHFNKURCIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NC5=CC=C(C=C5)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-Triazol-1-YL)-N~1~-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4776215.png)
![3-({[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4776217.png)

![2-({N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4776229.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4776231.png)
![7-methyl-2-{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4776238.png)
![4-chloro-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4776251.png)
![N-[3-(4-morpholinyl)propyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4776252.png)
![5-bromo-2-chloro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4776260.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4776265.png)



![5-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4776312.png)